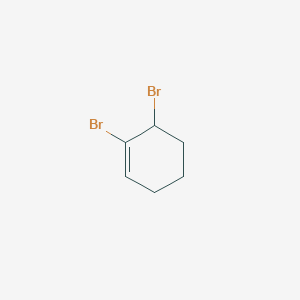

1,6-ジブロモシクロヘキセン

説明

2,3-Dibromo-1-cyclohexene is an organic compound with the molecular formula C6H8Br2 It is a derivative of cyclohexene where two bromine atoms are attached at the first and sixth positions of the cyclohexene ring

科学的研究の応用

2,3-Dibromo-1-cyclohexene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1-cyclohexene can be synthesized through the bromination of cyclohexene. The reaction typically involves the addition of bromine (Br2) to cyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the π-bond of the cyclohexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of 1,6-dibromocyclohexene.

Industrial Production Methods: In an industrial setting, the production of cyclohexene, 1,6-dibromo may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Substitution Reactions: 2,3-Dibromo-1-cyclohexene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: The compound can also undergo elimination reactions to form cyclohexadiene derivatives.

Oxidation and Reduction Reactions: 2,3-Dibromo-1-cyclohexene can be oxidized to form cyclohexene epoxides or reduced to form cyclohexane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution: Cyclohexene derivatives with various functional groups replacing the bromine atoms.

Elimination: Cyclohexadiene derivatives.

Oxidation: Cyclohexene epoxides.

Reduction: Cyclohexane derivatives.

作用機序

The mechanism of action of cyclohexene, 1,6-dibromo involves its reactivity towards nucleophiles and electrophiles. The bromine atoms attached to the cyclohexene ring make the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring.

類似化合物との比較

2,3-Dibromo-1-cyclohexene can be compared with other dibromocyclohexene derivatives such as:

1,2-Dibromocyclohexene: Similar in structure but with bromine atoms at the first and second positions.

1,4-Dibromocyclohexene: Bromine atoms at the first and fourth positions.

1,5-Dibromocyclohexene: Bromine atoms at the first and fifth positions.

Uniqueness: 2,3-Dibromo-1-cyclohexene is unique due to the positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The specific placement of the bromine atoms at the first and sixth positions allows for distinct chemical behavior compared to other dibromocyclohexene derivatives.

生物活性

2,3-Dibromo-1-cyclohexene is a brominated cycloalkene that has garnered attention for its biological activity, particularly in the context of its potential applications in medicinal chemistry and environmental science. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Synthesis:

2,3-Dibromo-1-cyclohexene is characterized by a cyclohexene ring with two bromine atoms attached to the second and third carbon atoms. Its molecular formula is CHBr. The synthesis typically involves bromination reactions of cyclohexene, which can be performed under various conditions to yield the dibrominated product.

Biological Activity

1. Antimicrobial Properties:

Research has indicated that 2,3-dibromo-1-cyclohexene exhibits notable antimicrobial activity. In a study assessing various brominated compounds, it was found that 2,3-dibromo-1-cyclohexene demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.

2. Cytotoxicity:

The cytotoxic effects of 2,3-dibromo-1-cyclohexene have been evaluated in various human cell lines. In vitro studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC values for different cell lines ranged from 10 to 30 µM, indicating a moderate level of cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

3. Genotoxicity:

Genotoxic studies have raised concerns regarding the potential mutagenic effects of 2,3-dibromo-1-cyclohexene. In vitro assays using Salmonella typhimurium showed that the compound can cause mutations in bacterial DNA. Furthermore, tests on mammalian cells indicated an increase in chromosomal aberrations when exposed to concentrations above 5 µM.

The biological activity of 2,3-dibromo-1-cyclohexene can be attributed to several mechanisms:

- Membrane Disruption: The presence of bromine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that 2,3-dibromo-1-cyclohexene may inhibit specific enzymes involved in cellular metabolism, although further research is needed to elucidate these pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various brominated compounds against E. coli. The results indicated that 2,3-dibromo-1-cyclohexene had an MIC (Minimum Inhibitory Concentration) of 5 µg/mL, making it one of the most potent compounds tested.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of 2,3-dibromo-1-cyclohexene were evaluated against multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in oncology.

特性

IUPAC Name |

1,6-dibromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHXBPKIHKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335843 | |

| Record name | Cyclohexene, 1,6-dibromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17202-32-3 | |

| Record name | Cyclohexene, 1,6-dibromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromocyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。